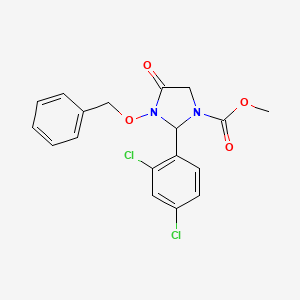![molecular formula C16H21ClN2O B6034493 1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6034493.png)
1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride, also known as MIBI, is a radiopharmaceutical agent used in nuclear medicine imaging. It is a lipophilic cationic molecule that selectively accumulates in the mitochondria of cells, allowing for imaging of various organs such as the heart, brain, and parathyroid glands.
Wirkmechanismus
1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride accumulates in the mitochondria of cells due to its lipophilic cationic nature and the negative membrane potential of the mitochondria. The accumulation of 1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride is dependent on the integrity of the mitochondrial membrane potential and the rate of mitochondrial respiration.
Biochemical and Physiological Effects:
1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride does not have any known biochemical or physiological effects on the body. It is rapidly cleared from the body through renal excretion and has a short half-life of approximately 6 hours.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride has several advantages for lab experiments, including its high selectivity for mitochondria, low toxicity, and ease of synthesis. However, its short half-life and rapid clearance from the body can limit its use in certain experiments.
Zukünftige Richtungen
1. Development of new radiopharmaceutical agents with longer half-lives and improved imaging properties.
2. Investigation of the potential use of 1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride in the diagnosis and treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
3. Exploration of the use of 1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride in targeted drug delivery and cancer therapy.
4. Development of new imaging techniques and technologies for improved visualization of 1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride accumulation in cells and tissues.
5. Investigation of the potential use of 1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride in the assessment of mitochondrial function and dysfunction in various diseases.
Synthesemethoden
1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride can be synthesized through a multistep process involving the condensation of 2-bromo-2-methylpropionic acid with 4-methoxy-1-butene, followed by the reaction with imidazole and hydrochloric acid. The final product is obtained through purification and crystallization steps.
Wissenschaftliche Forschungsanwendungen
1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride is commonly used in nuclear medicine imaging for the diagnosis and staging of various diseases such as coronary artery disease, breast cancer, and hyperparathyroidism. It is also used for the localization of parathyroid adenomas and for the assessment of myocardial viability.
Eigenschaften
IUPAC Name |
1-[(E)-4-(2,4,6-trimethylphenoxy)but-2-enyl]imidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-13-10-14(2)16(15(3)11-13)19-9-5-4-7-18-8-6-17-12-18;/h4-6,8,10-12H,7,9H2,1-3H3;1H/b5-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXKMJPJZVWQA-FXRZFVDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC=CCN2C=CN=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)OC/C=C/CN2C=CN=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-1-[(2,4,5-trifluorophenyl)sulfonyl]-3-piperidinamine](/img/structure/B6034416.png)
![2-[2-methoxy-4-(3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B6034424.png)

![2-{1-(2,2-dimethylpropyl)-4-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6034436.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6034448.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B6034453.png)
![4-hydroxy-6-methyl-3-[2-(2-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6034454.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6034461.png)
![1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6034467.png)
![[2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6034475.png)
![2-(3-ethyl-1H-1,2,4-triazol-5-yl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6034479.png)

![1-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034506.png)